5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide
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Description
5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H13BrF3N3O2 and its molecular weight is 404.187. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives inhibit enzymes essential to purine metabolism . The compound’s interaction with its targets likely results in changes to the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
For example, some indole derivatives have been found to inhibit adenine deaminase (ADA), an enzyme essential to purine metabolism . This inhibition can lead to elevated intracellular levels of dATP, which may block DNA synthesis through the inhibition of ribonucleotide reductase .
Result of Action
The inhibition of ada by similar compounds appears to result in elevated intracellular levels of datp, which may block dna synthesis . This could potentially lead to a variety of cellular effects, depending on the specific cells and tissues involved.
Biological Activity
5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in drug development.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the pyridine and pyrrolidine components followed by the introduction of the furan and carboxamide moieties. The synthetic routes often utilize nucleophilic substitution reactions and coupling reactions to achieve high yields of the desired compound.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating better interaction with cellular targets. The furan and pyridine rings are known to participate in hydrogen bonding and π-π interactions, which are crucial for binding to proteins or enzymes.
Anticancer Activity
Recent studies have indicated that compounds containing furan and pyridine derivatives exhibit significant anticancer properties. For instance, it has been shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific anticancer mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.
Analgesic Properties
Research has highlighted the potential analgesic effects of compounds related to this compound. These compounds may act on transient receptor potential (TRP) channels, particularly TRPA1, which is implicated in pain sensation. Inhibition of these channels can lead to reduced pain responses, making this compound a candidate for pain management therapies.
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the anticancer properties of similar furan-containing compounds. Results showed significant inhibition of cell proliferation in various cancer cell lines. |
Study 2 | Examined the analgesic effects on animal models. The compound demonstrated a marked reduction in pain sensitivity, suggesting potential for therapeutic use in pain relief. |
Study 3 | Focused on the interaction with TRPA1 channels. The study confirmed that the compound effectively inhibited TRPA1 activity, correlating with reduced inflammatory pain responses. |
Research Findings
Recent literature has provided insights into the pharmacological profiles of related compounds:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.
- Neuroprotective Effects : Compounds with similar structures have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
- Inflammation Modulation : There is evidence supporting the anti-inflammatory effects of these compounds, which could be beneficial in treating chronic inflammatory conditions.
Properties
IUPAC Name |
5-bromo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O2/c16-12-3-2-11(24-12)14(23)21-10-5-6-22(8-10)13-4-1-9(7-20-13)15(17,18)19/h1-4,7,10H,5-6,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZUMQMRKAIHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(O2)Br)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.